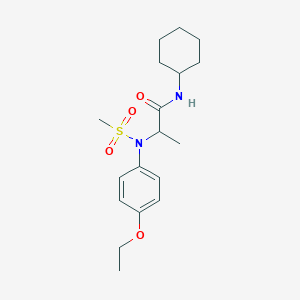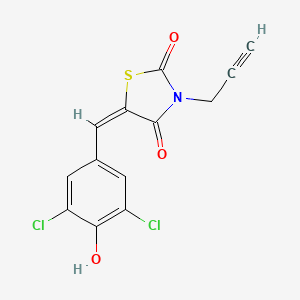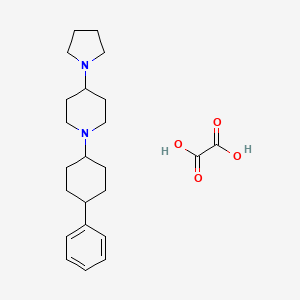![molecular formula C18H18N4O3S B3970088 isopropyl 4-{[(3H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]amino}benzoate](/img/structure/B3970088.png)
isopropyl 4-{[(3H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]amino}benzoate
Descripción general
Descripción
Isopropyl 4-{[(3H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]amino}benzoate, also known as compound 1, is a synthetic molecule that has been developed for potential use as an anticancer agent. The compound has been shown to have promising activity against a range of cancer cell lines, and its mechanism of action is believed to involve the inhibition of a specific protein that is overexpressed in many types of cancer.
Mecanismo De Acción
The mechanism of action of isopropyl 4-{[(3H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]amino}benzoate 1 is believed to involve the inhibition of a specific protein called MDM2, which is overexpressed in many types of cancer. MDM2 plays a key role in regulating the activity of a tumor suppressor protein called p53, which is mutated or inactive in many types of cancer. By inhibiting MDM2, this compound 1 is thought to reactivate p53 and induce apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound 1 has also been shown to have other biochemical and physiological effects. Studies have demonstrated that the this compound can induce autophagy (a process by which cells break down and recycle their own components) and inhibit angiogenesis (the formation of new blood vessels that tumors need to grow). These effects may contribute to the this compound's overall anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using isopropyl 4-{[(3H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]amino}benzoate 1 in lab experiments is its potency and specificity. The this compound has been shown to be highly active against cancer cells, and its mechanism of action is well understood. However, one limitation of using the this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are many potential future directions for research on isopropyl 4-{[(3H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]amino}benzoate 1. One area of interest is the development of more efficient synthesis methods that could make the this compound more readily available for study. Another area of research is the identification of biomarkers that could be used to predict which patients are most likely to respond to treatment with the this compound. Additionally, studies could investigate the use of this compound 1 in combination with other anticancer agents to enhance its efficacy and reduce the risk of drug resistance.
Aplicaciones Científicas De Investigación
Compound 1 has been the subject of extensive scientific research, with many studies investigating its potential as an anticancer agent. In vitro studies have shown that the isopropyl 4-{[(3H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]amino}benzoate is active against a range of cancer cell lines, including breast, lung, and prostate cancer. In vivo studies in animal models have also demonstrated promising results, with the this compound showing significant antitumor activity.
Propiedades
IUPAC Name |
propan-2-yl 4-[[2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-11(2)25-17(24)12-5-7-13(8-6-12)20-15(23)10-26-18-21-14-4-3-9-19-16(14)22-18/h3-9,11H,10H2,1-2H3,(H,20,23)(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJHQYSDQMMZRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-ethyl-2H-1,2,3-triazol-4-yl)-2-[5-(4-methoxyphenyl)-1H-indazol-1-yl]acetamide](/img/structure/B3970007.png)


![N-{2-[methyl(phenyl)amino]cyclohexyl}benzenesulfonamide](/img/structure/B3970021.png)
![N-dibenzo[b,d]furan-3-yl-4-propoxybenzamide](/img/structure/B3970025.png)

![1-(4-methoxyphenyl)-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B3970032.png)
![2-[1-(2-nitrobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3970037.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B3970041.png)
![2-methoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B3970054.png)
![7-(2-furyl)-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B3970067.png)
![2-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-benzyl-2-oxoethyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3970071.png)
![4-butyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B3970076.png)
![3-[(2-chloro-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3970080.png)